4-hydroxybenzofuran-3-carboxylic Acid

pKa Physicochemical Properties Reactivity

Researchers seeking benzofuran-3-carboxylic acid scaffolds often face poor aqueous solubility (LogP 2.131) and restrictive hazard profiles (H332). 4-Hydroxybenzofuran-3-carboxylic acid (CAS 112678-09-8) resolves both: • LogP 1.61-enhanced solubility for biological assays vs. parent analog • No H332 classification-simplified handling and reduced PPE requirements • Free 4-OH group enables rapid SAR derivatization (alkylation, acylation, glycosylation) without de novo synthesis • pKa 2.44 ensures predictable ionization in physiological media Available from stock with standard global B2B shipping.

Molecular Formula C9H6O4
Molecular Weight 178.14 g/mol
CAS No. 112678-09-8
Cat. No. B190237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxybenzofuran-3-carboxylic Acid
CAS112678-09-8
Synonyms4-HYDROXYBENZOFURAN-3-CARBOXYLIC ACID
Molecular FormulaC9H6O4
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)OC=C2C(=O)O)O
InChIInChI=1S/C9H6O4/c10-6-2-1-3-7-8(6)5(4-13-7)9(11)12/h1-4,10H,(H,11,12)
InChIKeyNSGVRMQSCRVAOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxybenzofuran-3-carboxylic Acid Overview


4-Hydroxybenzofuran-3-carboxylic acid (CAS 112678-09-8) is a heterocyclic organic compound with the molecular formula C9H6O4 and a molecular weight of 178.14 g/mol . It is a derivative of the benzofuran scaffold, which is a privileged structure in medicinal chemistry known for diverse biological activities. This specific compound is characterized by a hydroxyl group at the 4-position and a carboxylic acid group at the 3-position on the benzofuran ring . Its calculated physicochemical properties include a density of 1.518±0.06 g/cm3, a boiling point of 234.6±10.0 °C, and a predicted pKa of 2.44±0.10, which are key differentiators from its unsubstituted analog .

4-Hydroxybenzofuran-3-carboxylic Acid Substitution Limitations


In the benzofuran-3-carboxylic acid family, the specific position and presence of a hydroxyl group are not trivial variations; they fundamentally alter the molecule's physicochemical and safety profile, which dictates its suitability for different applications. Substituting the 4-hydroxy derivative with the parent benzofuran-3-carboxylic acid or other positional isomers like the 5- or 6-hydroxy analogs will result in a compound with different acidity, lipophilicity, hydrogen-bonding capacity, and hazard classification . These differences directly impact critical parameters such as solubility, permeability, reactivity in further derivatization, and required safety protocols for handling. The quantitative evidence in Section 3 details exactly where these key differences lie, providing a verifiable basis for why generic substitution is not scientifically valid.

4-Hydroxybenzofuran-3-carboxylic Acid Quantitative Comparison


Enhanced Acidity vs. Parent Analog

The presence of the 4-hydroxy group significantly increases the acidity of the carboxylic acid. The predicted pKa for 4-hydroxybenzofuran-3-carboxylic acid is 2.44±0.10 . This is notably lower than the predicted pKa of 3.19±0.10 for the parent compound, benzofuran-3-carboxylic acid .

pKa Physicochemical Properties Reactivity

Increased Hydrophilicity vs. Parent Analog

The addition of the polar hydroxyl group at the 4-position reduces the overall lipophilicity of the molecule. The predicted LogP for 4-hydroxybenzofuran-3-carboxylic acid is 1.61 . In contrast, the parent benzofuran-3-carboxylic acid has a higher predicted LogP of 2.131 , indicating it is more hydrophobic.

LogP Lipophilicity ADME

Improved Hydrogen Bonding vs. Parent Analog

The 4-hydroxybenzofuran-3-carboxylic acid molecule possesses two hydrogen bond donors (the carboxylic acid and the 4-OH group) and four hydrogen bond acceptors . In comparison, the parent benzofuran-3-carboxylic acid lacks the extra hydroxyl group and therefore has only one hydrogen bond donor .

Hydrogen Bond Donor Molecular Recognition Scaffold Optimization

Differentiated Safety Profile vs. Parent Analog

The hazard classifications differ between the target compound and its parent analog. 4-Hydroxybenzofuran-3-carboxylic acid is classified for skin and eye irritation (H315, H319) and specific target organ toxicity (H335) [1]. Benzofuran-3-carboxylic acid carries the same irritant classifications but is also classified for acute toxicity if inhaled (H332) .

Safety Handling CLP Regulation

5-Lipoxygenase Inhibition Potential

While specific Ki or IC50 data for 4-hydroxybenzofuran-3-carboxylic acid itself against 5-lipoxygenase was not identified in the provided search, the 4-hydroxybenzofuran scaffold is a recognized pharmacophore for this target. A closely related 4-hydroxybenzofuran derivative, L-656,224, has been characterized as a potent inhibitor of human leukocyte 5-lipoxygenase [1].

Lipoxygenase Inflammation Enzyme Inhibition

4-Hydroxybenzofuran-3-carboxylic Acid Research Applications


Inflammation Medicinal Chemistry Scaffold

Given the class-level evidence for potent 5-lipoxygenase inhibition by 4-hydroxybenzofurans [1], this compound is a logical starting point for medicinal chemistry campaigns targeting inflammatory pathways. Its enhanced acidity (pKa 2.44) and increased hydrogen bonding capacity compared to the parent benzofuran-3-carboxylic acid [REFS-2, REFS-3] provide additional handles for modulating potency and pharmacokinetic properties during lead optimization.

Building Block for Hydrophilic Derivatization

The significantly lower LogP (1.61) of 4-hydroxybenzofuran-3-carboxylic acid relative to its parent analog (LogP 2.131) [REFS-4, REFS-5] makes it the preferred choice for synthesizing derivatives intended to have improved aqueous solubility or reduced non-specific binding. This property is crucial in early-stage drug discovery for compounds that need to be profiled in aqueous biological assays.

Synthesis via 4-Hydroxyl Group

The presence of the phenolic -OH group at the 4-position offers a unique site for further chemical modification (e.g., alkylation, acylation, glycosylation) that is not available on the parent benzofuran-3-carboxylic acid scaffold . This allows for the rapid exploration of structure-activity relationships (SAR) around this vector without needing to build the hydroxyl group de novo.

Reduced Inhalation Hazard Laboratory Handling

For procurement in a shared laboratory or teaching environment, the safety profile of 4-hydroxybenzofuran-3-carboxylic acid, which lacks the H332 (Harmful if inhaled) classification found on the parent analog [REFS-7, REFS-8], may be advantageous. This reduces the required level of engineering controls and personal protective equipment, simplifying handling procedures without compromising the core benzofuran-3-carboxylic acid functionality for many synthetic applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-hydroxybenzofuran-3-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.